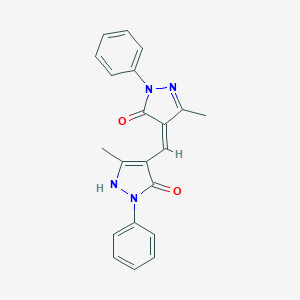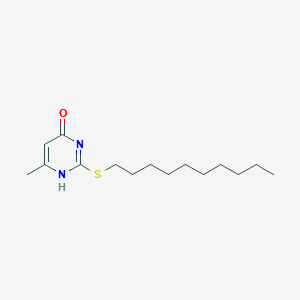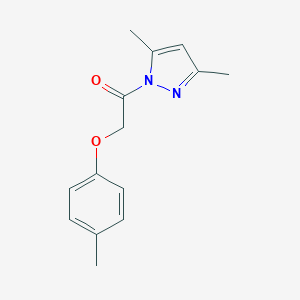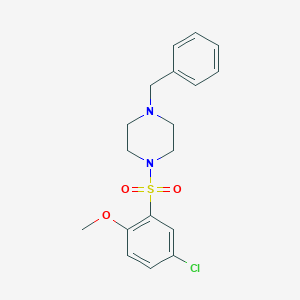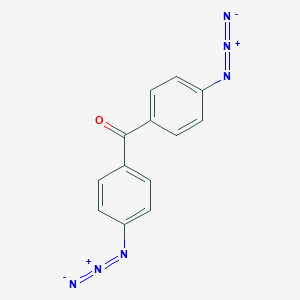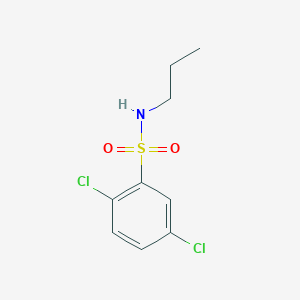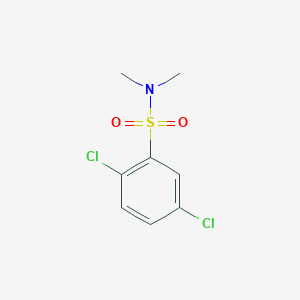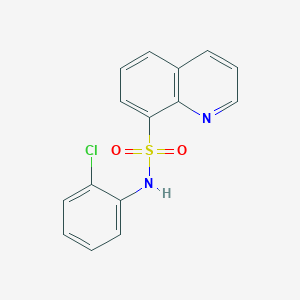
N-(2-Chlorophenyl)-8-quinolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chlorophenyl)-8-quinolinesulfonamide, commonly known as Sulfadiazine, is a sulfonamide antibiotic that has been used for several decades to treat bacterial infections. It is a white crystalline powder that is soluble in water and has a molecular weight of 250.7 g/mol. Sulfadiazine is a member of the sulfonamide class of antibiotics, which work by inhibiting the growth of bacteria by interfering with the synthesis of folic acid.
Mécanisme D'action
Sulfadiazine works by inhibiting the synthesis of folic acid in bacteria. Folic acid is an essential vitamin that is required for the synthesis of DNA and RNA. Sulfadiazine competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme that is involved in the synthesis of folic acid. By inhibiting the activity of dihydropteroate synthase, sulfadiazine prevents the synthesis of folic acid, which ultimately leads to the death of the bacteria.
Effets Biochimiques Et Physiologiques
Sulfadiazine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by interfering with the synthesis of folic acid. Sulfadiazine has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases. In addition, sulfadiazine has been shown to have antitumor activity, which may be due to its ability to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfadiazine has several advantages for lab experiments. It is a relatively inexpensive antibiotic that is widely available. It has a broad spectrum of activity, which makes it useful for treating a wide range of bacterial infections. Sulfadiazine is also relatively stable and can be stored for long periods of time without significant degradation. However, sulfadiazine has some limitations for lab experiments. It can be toxic to some types of cells, which may limit its use in certain experiments. In addition, sulfadiazine can interfere with the growth of some types of bacteria, which may make it unsuitable for certain experiments.
Orientations Futures
There are several future directions for research on sulfadiazine. One area of research is the development of new derivatives of sulfadiazine with improved antibacterial activity. Another area of research is the investigation of the antitumor activity of sulfadiazine and its derivatives. In addition, the mechanism of action of sulfadiazine and its derivatives could be further investigated to better understand how these compounds inhibit the growth of bacteria and cancer cells. Finally, the potential use of sulfadiazine in combination with other drugs for the treatment of bacterial infections and cancer could also be explored.
Méthodes De Synthèse
Sulfadiazine can be synthesized by reacting 2-amino-4-chlorobenzenesulfonamide with 8-quinoline sulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 50°C. The resulting product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Sulfadiazine has been extensively studied for its antibacterial properties. It has been used to treat a wide range of bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections. Sulfadiazine has also been used in combination with other antibiotics to treat more severe infections. In addition to its antibacterial properties, sulfadiazine has been investigated for its antitumor activity. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Propriétés
Numéro CAS |
158729-22-7 |
|---|---|
Nom du produit |
N-(2-Chlorophenyl)-8-quinolinesulfonamide |
Formule moléculaire |
C15H11ClN2O2S |
Poids moléculaire |
318.8 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C15H11ClN2O2S/c16-12-7-1-2-8-13(12)18-21(19,20)14-9-3-5-11-6-4-10-17-15(11)14/h1-10,18H |
Clé InChI |
HIMFAQJUFCQFKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)Cl |
SMILES canonique |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)Cl |
Autres numéros CAS |
158729-22-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



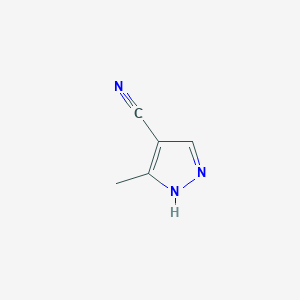
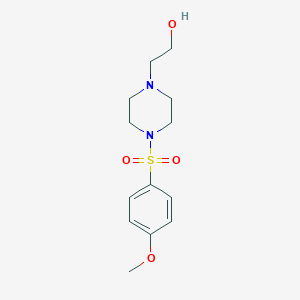
![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)
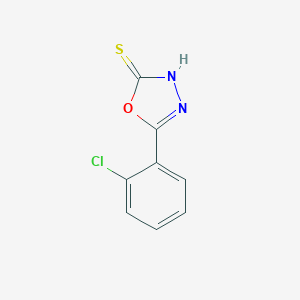
![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)
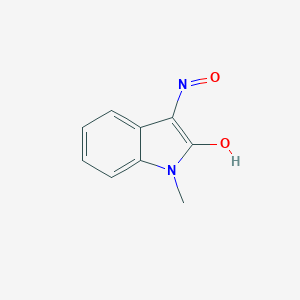
![1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B182819.png)
